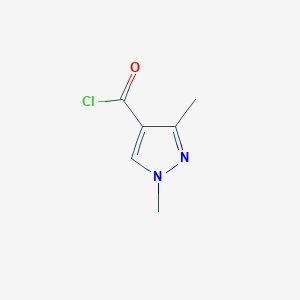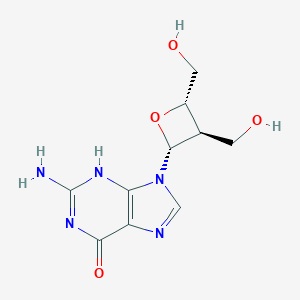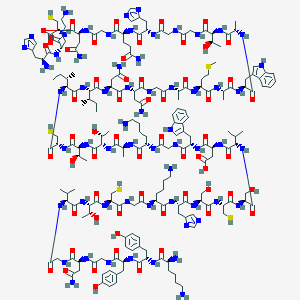
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride (MTPCC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. MTPCC is a colorless liquid that is highly reactive and can be used as a reagent in various chemical reactions. In
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of the carbonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the desired product. The reaction is highly selective and can be used to selectively modify specific functional groups in a molecule.
Biochemische Und Physiologische Effekte
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause irritation to the skin, eyes, and respiratory tract. It is recommended to handle 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with caution and to use appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several advantages as a reagent in lab experiments. It is highly reactive and can be used to selectively modify specific functional groups in a molecule. It is also relatively easy to handle and can be stored for an extended period of time. However, 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is also highly toxic and can cause severe irritation to the skin, eyes, and respiratory tract. It is recommended to handle 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride with caution and to use appropriate protective equipment.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in scientific research. One potential application is in the synthesis of novel pyridine derivatives with potential applications in the pharmaceutical industry. Another potential application is in the synthesis of chiral amines, which are important intermediates in the synthesis of various drugs and natural products. Additionally, the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in the selective modification of specific functional groups in a molecule could have potential applications in the development of new materials and catalysts.
Conclusion
In conclusion, 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride is a highly reactive chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds. The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with phosgene in the presence of a catalyst. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of the carbonyl chloride group with various nucleophiles, such as amines, alcohols, and thiols. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has several advantages as a reagent in lab experiments, but it is also highly toxic and should be handled with caution. There are several future directions for the use of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride in scientific research, including the synthesis of novel pyridine derivatives and chiral amines, and the development of new materials and catalysts.
Synthesemethoden
The synthesis of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with phosgene in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen chloride to yield 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride. The overall reaction can be represented as follows:
1-methyl-1,2,3,6-tetrahydropyridine + phosgene → intermediate → 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride + hydrogen chloride
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has been used in the synthesis of pyridine derivatives, which have potential applications in the pharmaceutical industry. 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride has also been used in the synthesis of chiral amines, which are important intermediates in the synthesis of various drugs and natural products.
Eigenschaften
CAS-Nummer |
116576-81-9 |
|---|---|
Produktname |
1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonyl chloride |
Molekularformel |
C7H10ClNO |
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
1-methyl-3,6-dihydro-2H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-6(3-5-9)7(8)10/h2H,3-5H2,1H3 |
InChI-Schlüssel |
SRIVQAUEJOGCPT-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C(=O)Cl |
Kanonische SMILES |
CN1CCC(=CC1)C(=O)Cl |
Synonyme |
4-Pyridinecarbonyl chloride, 1,2,3,6-tetrahydro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-[2-(Dimethylamino)ethoxy]benzophenone](/img/structure/B48160.png)